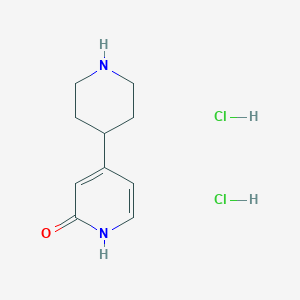
4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, commonly referred to as 4-ABP, is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. 4-ABP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4-ABP has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and infection.
Applications De Recherche Scientifique
Synthesis and Photo-Physical Characteristics
Studies have explored the synthesis and photophysical characteristics of compounds similar to 4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, investigating their excited-state intramolecular proton transfer (ESIPT) pathways, solvent polarity effects, and thermal stability. These compounds, characterized by techniques like FT-IR, NMR, and mass spectral analysis, exhibit dual emission characteristics due to their ESIPT pathways, making them promising for fluorescence applications (Padalkar et al., 2011).
Antimicrobial Activity
Another area of application includes the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives with significant antibacterial and antifungal activities. These studies synthesized compounds from precursors like p-N,N-diethyl amino salicylaldehyde and evaluated their in vitro activities against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Padalkar et al., 2016).
Fluorescent and Colorimetric pH Probes
The synthesis and application of fluorescent and colorimetric pH probes have also been explored, providing tools for monitoring acidic and alkaline solutions with high sensitivity and selectivity. These probes exhibit large Stokes shifts and are promising for intracellular pH imaging due to their outstanding water solubility and environmental sensitivity (Diana et al., 2020).
Electrochemical Studies
Research into the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles has led to the synthesis of new organosulfur compounds. These studies highlight the potential for developing efficient synthesis methods for organosulfur compounds using electrochemical techniques, which could have applications in various industrial and pharmaceutical fields (Amani & Torabi, 2021).
Propriétés
IUPAC Name |
4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXCOQFLSNNADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B2998840.png)




![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2998849.png)


![2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide](/img/structure/B2998855.png)
